Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-
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Overview
Description
Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- is a complex organic compound with a unique structure that includes a benzenecarboximidamide core, a naphthalenylsulfonyl group, and a pyrrolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- typically involves multiple steps. One common method includes the reaction of benzenecarboximidamide with a naphthalenylsulfonyl chloride in the presence of a base to form the naphthalenylsulfonyl derivative. This intermediate is then reacted with a pyrrolidinyl compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidamide derivatives: Compounds with similar core structures but different substituents.
Naphthalenylsulfonyl derivatives: Compounds with the naphthalenylsulfonyl group but different core structures.
Pyrrolidinyl derivatives: Compounds with the pyrrolidinyl moiety but different substituents.
Uniqueness
What sets Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[[3-(naphthalen-2-ylsulfonylamino)-2-oxopyrrolidin-1-yl]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H22N4O3S/c23-21(24)18-7-3-4-15(12-18)14-26-11-10-20(22(26)27)25-30(28,29)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13,20,25H,10-11,14H2,(H3,23,24) |
InChI Key |
NTFWSCPFRKNWEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC(=CC=C4)C(=N)N |
Origin of Product |
United States |
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